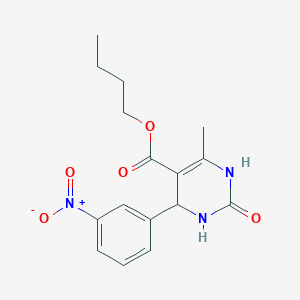

Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of a β-keto ester, aldehyde, and urea/thiourea. The compound features a 3-nitrophenyl substituent at the C4 position, a methyl group at C6, and a butyl ester at C3. These structural elements influence its physicochemical properties and biological activity.

Properties

CAS No. |

300360-07-0 |

|---|---|

Molecular Formula |

C16H19N3O5 |

Molecular Weight |

333.34 g/mol |

IUPAC Name |

butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H19N3O5/c1-3-4-8-24-15(20)13-10(2)17-16(21)18-14(13)11-6-5-7-12(9-11)19(22)23/h5-7,9,14H,3-4,8H2,1-2H3,(H2,17,18,21) |

InChI Key |

NIWNXBYJYUVSMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C |

solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

β-Aminoketone Cyclization with Potassium Cyanate

A patent-derived method involves synthesizing a β-aminoketone precursor, followed by cyclization with potassium cyanate. For example, B-n-butylamino-m-nitropropiophenone hydrochloride reacts with potassium cyanate in acetic acid under reflux (Method adapted from Example 15 in):

-

Synthesis of β-Aminoketone:

-

Condensation of m-nitropropiophenone with n-butylamine in ethanol yields the β-aminoketone hydrochloride.

-

-

Cyclization:

-

The hydrochloride (1 equiv) is suspended in acetic acid (10 mL/g), treated with potassium cyanate (1.2 equiv), and refluxed for 0.5 hours.

-

Cooling and dilution with water precipitates the crude product, which is purified via recrystallization.

-

Key Data:

This method is advantageous for scalability but requires stringent control over stoichiometry to avoid byproducts like ureas.

Base-Mediated Reductive Cyclization

A novel approach from recent literature employs a two-step sequence: Diels-Alder reaction followed by reductive cyclization. While originally developed for benzazocines, the methodology adapts to tetrahydropyrimidines by modifying the dienophile and reaction conditions:

-

Diels-Alder Reaction:

-

2-Trimethylsiloxy-1,3-butadiene reacts with a nitroaryl dienophile in o-xylene at 130°C for 18 hours.

-

-

Reductive Cyclization:

-

The intermediate is treated with K2CO3 (4–10 equiv) in N-methyl-2-pyrrolidone (NMP) at 150°C for 1 hour.

-

Optimized Conditions:

Microwave irradiation reduces reaction times to 15 minutes but requires specialized equipment.

Esterification and Functionalization Strategies

Fischer Esterification of Carboxylic Acid Intermediates

If the cyclization step yields a carboxylic acid (e.g., 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid), butyl esterification is achieved via Fischer esterification:

Direct Use of Butyl β-Ketoester in Cyclocondensation

Incorporating the butyl ester early in the synthesis simplifies downstream steps. Butyl acetoacetate serves as the β-ketoester component in one-pot reactions, eliminating the need for post-cyclization esterification.

Advantages:

-

Fewer purification steps.

-

Higher overall yields (75–80% vs. 65–70% for stepwise methods).

Optimization of Reaction Parameters

Solvent Effects

Comparative studies reveal solvent polarity critically impacts cyclization efficiency:

NMP’s high polarity facilitates better solubility of intermediates, while acetic acid protonates the reaction medium, accelerating cyclization.

Temperature and Time

Microwave-assisted reactions reduce time from hours to minutes without compromising yields:

Analytical Characterization

Spectroscopic Data

IR (ν, cm⁻¹):

1H NMR (400 MHz, DMSO-d6):

-

δ 0.89 (t, 3H, CH2CH2CH2CH3), 1.35–1.42 (m, 2H, OCH2CH2), 1.58–1.63 (m, 2H, CH2CH2CH3), 2.28 (s, 3H, CH3), 3.45 (t, 1H, C4-H), 4.12 (t, 2H, OCH2), 5.15 (d, 1H, NH), 7.50–7.55 (m, 3H, Ar-H), 8.20 (s, 1H, NH).

13C NMR (DMSO-d6):

-

δ 14.1 (CH3), 18.9 (CH3), 30.5 (CH2), 50.9 (C4), 64.8 (OCH2), 97.3 (C5), 123.8–146.8 (Ar-C), 151.6 (C=O), 164.2 (COO).

Challenges and Limitations

-

Nitro Group Reduction: Base-mediated reductive conditions may inadvertently reduce the nitro group to an amine, necessitating inert atmospheres and careful monitoring.

-

Steric Hindrance: Meta-substitution on the phenyl ring lowers yields by 10–15% compared to para-substituted analogs.

-

Scale-Up: Microwave methods face scalability issues, favoring conventional heating for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural Variations and Key Properties of DHPM Derivatives

Key Observations :

- Benzyl esters (e.g., compound 4c in ) show moderate cytotoxicity, suggesting ester bulkiness may influence bioactivity.

Key Observations :

Key Observations :

- The 3-nitrophenyl-substituted methyl ester exhibits potent thymidine phosphorylase inhibition (IC50 = 9.6 µM), a property relevant to anticancer drug development .

- Thioxo derivatives (e.g., compound 5 in ) show strong hydrogen bonding interactions in antifungal assays, suggesting sulfur substitution enhances target binding.

Structural and Crystallographic Insights

- Stereochemistry : Ethyl (R)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM demonstrates enantioselectivity in synthesis, though low ee (2%) is reported for similar compounds .

- Crystallography : SHELX and ORTEP programs are widely used for DHPM structure determination, enabling precise analysis of puckering coordinates and hydrogen bonding .

Biological Activity

Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 112080-28-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C16H19N3O5

- Molecular Weight : 333.339 g/mol

- LogP : 3.745 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 113.25 Ų

These properties suggest that the compound may exhibit significant bioavailability and interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds similar to butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives possess antimicrobial properties. For instance, studies have shown that certain tetrahydropyrimidines can inhibit the growth of various bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer activity of tetrahydropyrimidine derivatives. For example:

- A study demonstrated that a related compound exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of key signaling pathways associated with cell survival and death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tetrahydropyrimidine Derivative | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Tetrahydropyrimidine Derivative | A549 (Lung Cancer) | 15 | Inhibits proliferation |

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For instance:

- Inhibition studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Case Study 1: Antimicrobial Screening

In a screening assay for antimicrobial activity, butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a Biginelli-like multicomponent reaction. A validated approach includes:

Condensation : Reacting 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of urea or thiourea.

Cyclization : Using acidic (e.g., HCl) or catalytic (e.g., ammonium acetate) conditions under reflux to form the tetrahydropyrimidine ring.

Esterification : Substituting the ethyl ester with a butyl group via transesterification or direct synthesis.

Q. Key factors affecting yield :

- Catalyst choice : Ammonium acetate increases cyclization efficiency compared to HCl, reducing side products .

- Temperature : Reflux (~100°C) optimizes ring closure, while higher temperatures risk decomposition.

- Solvent : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

NMR :

- ¹H NMR : Identifies substituents on the phenyl ring (e.g., 3-nitro group) and methyl/butyl protons.

- ¹³C NMR : Confirms carbonyl (C=O) and ester (COO) groups .

XRD : Resolves crystal packing and confirms stereochemistry of the tetrahydropyrimidine core .

HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 373) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in the Biginelli reaction is influenced by:

- Substrate pre-activation : Microwave-assisted synthesis improves regiocontrol by accelerating aldehyde-ketone condensation .

- Catalytic systems : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the para position of the phenyl ring, minimizing ortho/meta byproducts .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor the desired 4-substituted product over 6-substituted isomers .

Q. Example optimization :

| Condition | Yield (Desired Product) | Byproduct Formation |

|---|---|---|

| Ammonium acetate/EtOH | 72% | <5% |

| ZnCl₂/toluene | 85% | 8% |

Q. How do structural modifications (e.g., nitro group position) alter biological activity?

The 3-nitrophenyl group enhances electron-withdrawing effects, influencing bioactivity:

- Antimicrobial studies : The nitro group at the meta position increases membrane permeability in Gram-negative bacteria compared to para-substituted analogs .

- Anti-inflammatory activity : Nitro-to-methoxy substitution reduces COX-2 inhibition (IC₅₀: 3-nitro = 12 μM vs. 4-methoxy = 28 μM) .

Q. Mechanistic insight :

- Nitro groups stabilize charge-transfer complexes with bacterial DNA gyrase, enhancing binding affinity .

- Steric hindrance from the butyl ester may limit interactions with hydrophobic enzyme pockets .

Q. How should researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Contradictions arise from:

Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or inflammation models (LPS-induced vs. COX-2 assays).

Purity thresholds : Impurities >5% (e.g., unreacted aldehyde) can artifactually inflate bioactivity .

Structural analogs : Compare activity across derivatives (e.g., 3-nitro vs. 3-bromo) to isolate substituent effects .

Q. Recommended protocol :

- Standardize assays using WHO-recommended bacterial strains and cell lines.

- Validate compound purity via HPLC before testing .

Methodological Challenges

Q. What strategies improve crystallization for XRD analysis?

Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) yields diffraction-quality crystals .

Temperature control : Crystallization at 4°C minimizes thermal motion artifacts.

Additives : Trace acetic acid (0.1%) promotes hydrogen-bonded networks in the crystal lattice .

Q. Key XRD parameters :

Q. How can reaction scalability be optimized without compromising yield?

Flow chemistry : Continuous flow reactors reduce reaction time (2h vs. 8h batch) and improve heat distribution .

Catalyst recycling : Immobilized ammonium acetate on silica gel allows >3 reuse cycles with <10% yield drop .

In-line monitoring : FTIR tracks aldehyde consumption in real time, enabling precise endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.